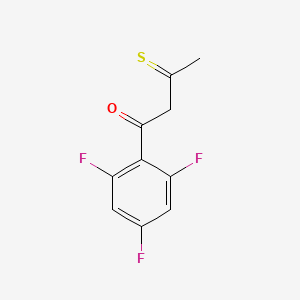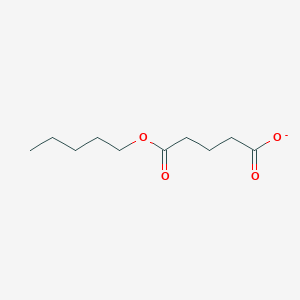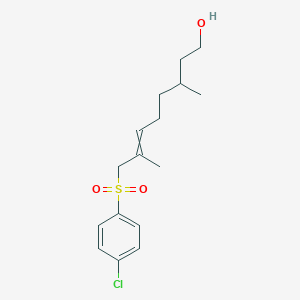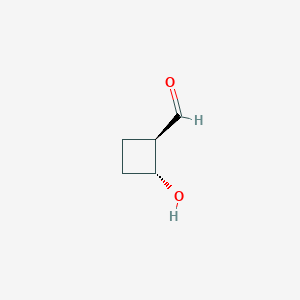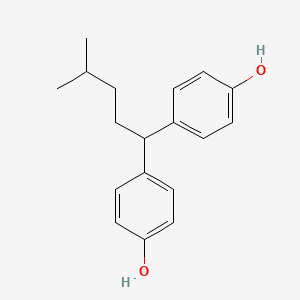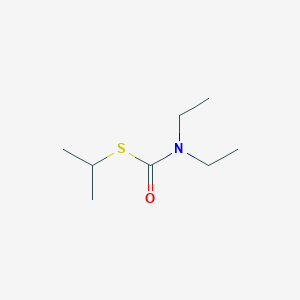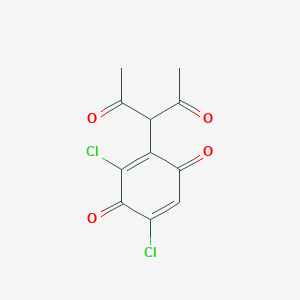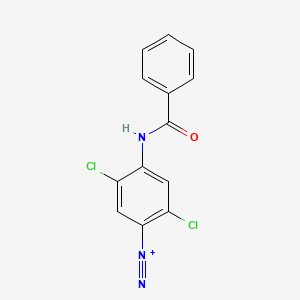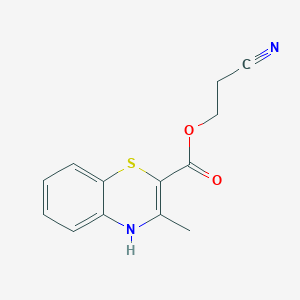
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the 1,4-benzothiazine family. These compounds are known for their diverse biological activities and are of significant interest in pharmaceutical and medicinal chemistry. The 1,4-benzothiazine ring system is a crucial structural motif in various natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction proceeds via the formation of an enaminoketone intermediate, which cyclizes to form the 4H-1,4-benzothiazine ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.
化学反应分析
Types of Reactions
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
科学研究应用
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate: Studied for its analgesic properties.
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: Investigated for its potential therapeutic applications.
Uniqueness
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific structural features and the presence of the cyanoethyl group, which can influence its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its potential for diverse biological applications make it a valuable target for further research and development.
属性
CAS 编号 |
90252-60-1 |
|---|---|
分子式 |
C13H12N2O2S |
分子量 |
260.31 g/mol |
IUPAC 名称 |
2-cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2S/c1-9-12(13(16)17-8-4-7-14)18-11-6-3-2-5-10(11)15-9/h2-3,5-6,15H,4,8H2,1H3 |
InChI 键 |
YFFNLLANWBDJDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)

![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
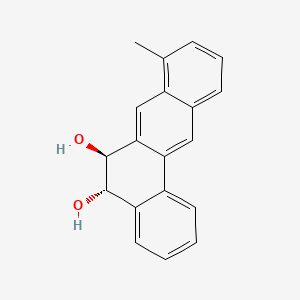
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)
